(S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide typically involves several steps, starting from readily available precursors. One common method includes the use of chiral auxiliaries to ensure the correct stereochemistry. The process may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Amino Group: This step often involves reductive amination or other amination techniques.
N-Ethylation: This can be done using ethylating agents under controlled conditions to ensure selective alkylation.
Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under conditions that preserve the stereochemistry.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalytic Hydrogenation: To introduce the amino group.
Continuous Flow Chemistry: For efficient and scalable production.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Can lead to the formation of corresponding oxo derivatives.
Reduction: Produces amine derivatives.
Substitution: Results in various substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with fewer functional groups.
N-Ethylpropanamide: Lacks the pyrrolidine ring.
N-Methylpyrrolidine: Does not have the propanamide moiety.
Uniqueness
(S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide is unique due to its chiral centers and the combination of functional groups, which provide it with distinct chemical and biological properties compared to simpler analogs.
This detailed overview highlights the significance and versatility of (S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide in various scientific domains
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-4-13(10(14)8(2)11)9-5-6-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANBCDUZLHMKHF-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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